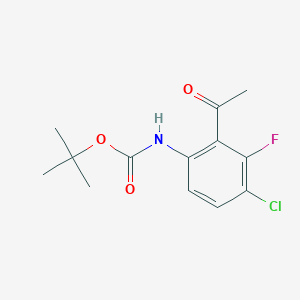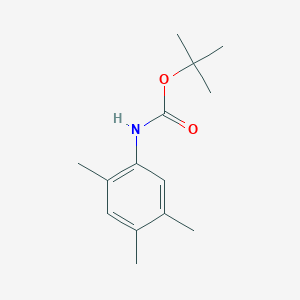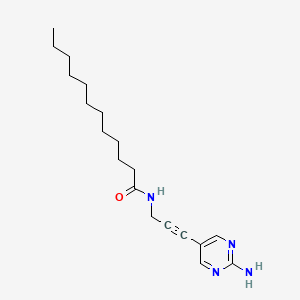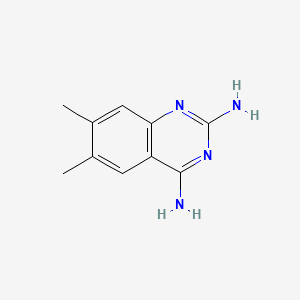
2,4-Quinazolinediamine, 6,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Quinazolinediamine, 6,7-dimethyl- is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The presence of two amino groups at positions 2 and 4, along with methyl groups at positions 6 and 7, makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl- can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of the quinazoline scaffold.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, often using a catalyst to increase the reaction rate.
Analyse Chemischer Reaktionen
2,4-Quinazolinediamine, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents onto the quinazoline ring.
Cyclization: This reaction involves the formation of additional rings, such as in the synthesis of quinazolino[3,2-a]quinazolines.
Common reagents used in these reactions include palladium acetate, copper chloride, and various organic solvents like toluene and ethanol . Major products formed from these reactions include substituted quinazolines and quinazoline N-oxides .
Wissenschaftliche Forschungsanwendungen
2,4-Quinazolinediamine, 6,7-dimethyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethyl- involves its interaction with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects . The compound can also bind to specific receptors, modulating their activity and leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
2,4-Quinazolinediamine, 6,7-dimethyl- can be compared with other quinazoline derivatives, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound has a phenylsulfanyl group at position 5, which imparts different biological activities.
5-[4-Tert-Butylphenylsulfanyl]-2,4-Quinazolinediamine: The presence of a tert-butylphenylsulfanyl group at position 5 makes this compound unique in its pharmacological profile.
The uniqueness of 2,4-Quinazolinediamine, 6,7-dimethyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
27018-17-3 |
|---|---|
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
6,7-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3,(H4,11,12,13,14) |
InChI-Schlüssel |
KNHDLJWGGLHFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


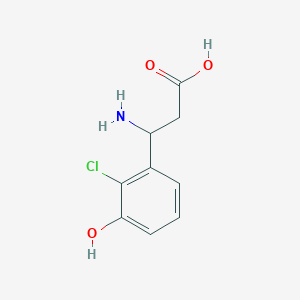
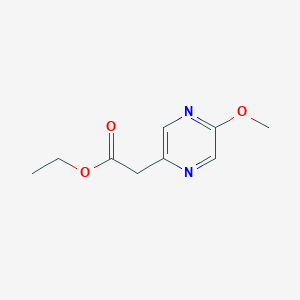


![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
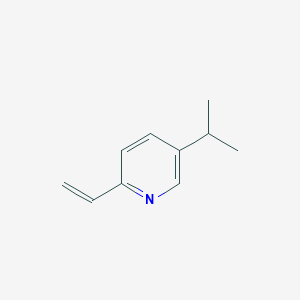
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

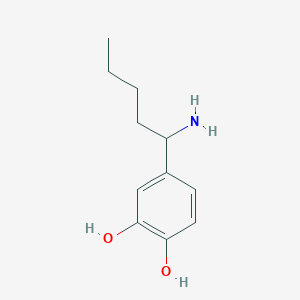
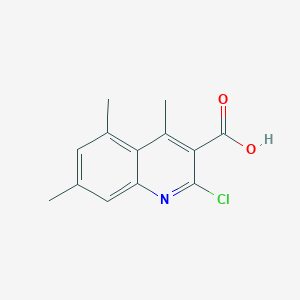
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
